3-methoxy-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
3-METHOXY-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy, naphthylmethyl, and pyridinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield the benzamide core.
Naphthylmethyl Substitution: The next step involves the introduction of the naphthylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves coupling the naphthylmethyl-substituted benzamide with the pyridinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-METHOXY-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting anti-tubercular activity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinylamide core and exhibit similar biological activities.
Substituted Benzamides: Compounds with various substituents on the benzamide core, such as methoxy, naphthyl, and pyridinyl groups, show diverse biological activities.
Uniqueness
3-METHOXY-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxy, naphthylmethyl, and pyridinyl groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-methoxy-N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-21-12-7-10-19(16-21)24(27)26(23-14-4-5-15-25-23)17-20-11-6-9-18-8-2-3-13-22(18)20/h2-16H,17H2,1H3 |
InChI Key |
KJJPZHGZGMBPAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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